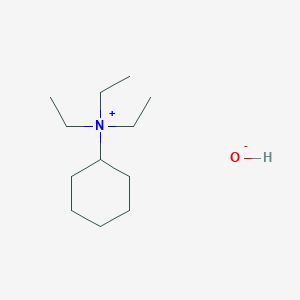
Triethyl cyclohexyl ammonium hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl cyclohexyl ammonium hydroxide is a quaternary ammonium compound with the chemical formula C12H27NO. It is a colorless to pale yellow liquid that is highly soluble in water. This compound is known for its strong basicity and is commonly used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Triethyl cyclohexyl ammonium hydroxide can be synthesized through a quaternization reaction. This involves the reaction of triethylamine with cyclohexyl chloride in the presence of a suitable solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature and yields triethyl cyclohexyl ammonium chloride. The chloride salt is then treated with a strong base, such as sodium hydroxide, to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Triethyl cyclohexyl ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxides.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium compounds.
科学研究应用
Triethyl cyclohexyl ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of triethyl cyclohexyl ammonium hydroxide involves its strong basicity and ability to act as a nucleophile. It can deprotonate acids and participate in nucleophilic substitution reactions. The molecular targets include various electrophilic centers in organic molecules, leading to the formation of new chemical bonds and products.
相似化合物的比较
Similar Compounds
- Tetramethylammonium hydroxide
- Tetraethylammonium hydroxide
- Trimethylcyclohexyl ammonium hydroxide
Uniqueness
Triethyl cyclohexyl ammonium hydroxide is unique due to its specific structure, which combines the properties of both triethylamine and cyclohexyl groups. This gives it distinct reactivity and solubility characteristics, making it suitable for specialized applications in organic synthesis and industrial processes.
属性
CAS 编号 |
26214-06-2 |
|---|---|
分子式 |
C12H27NO |
分子量 |
201.35 g/mol |
IUPAC 名称 |
cyclohexyl(triethyl)azanium;hydroxide |
InChI |
InChI=1S/C12H26N.H2O/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h12H,4-11H2,1-3H3;1H2/q+1;/p-1 |
InChI 键 |
BJJMKIKGNPUDEM-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)C1CCCCC1.[OH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
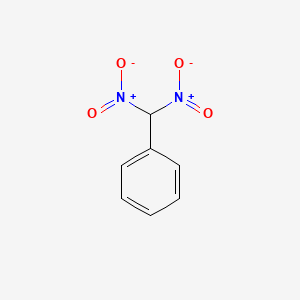
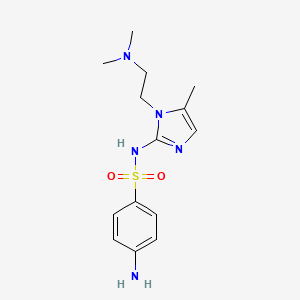
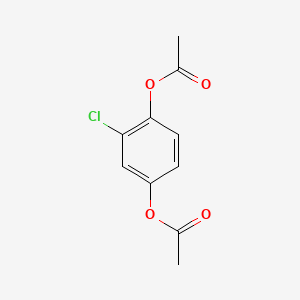
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
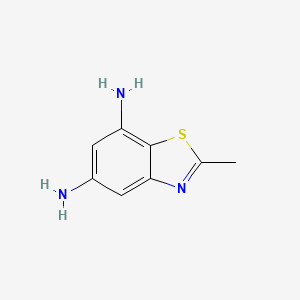
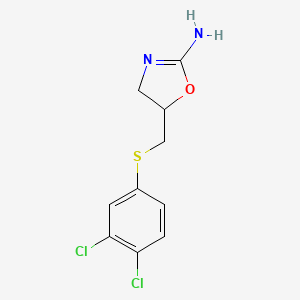
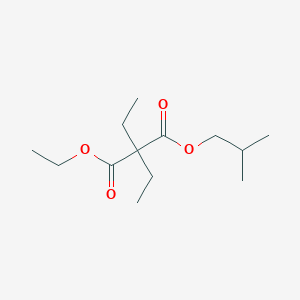

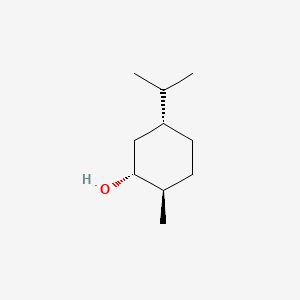
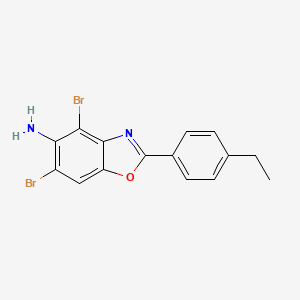
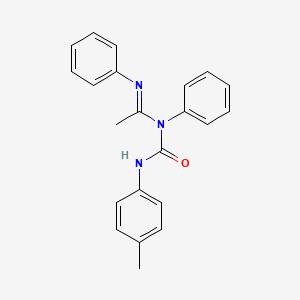
![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
